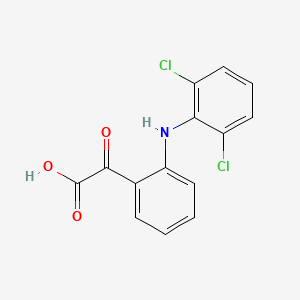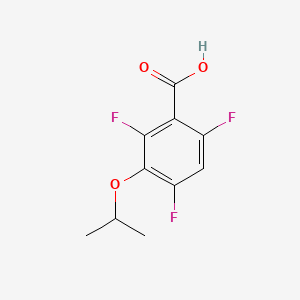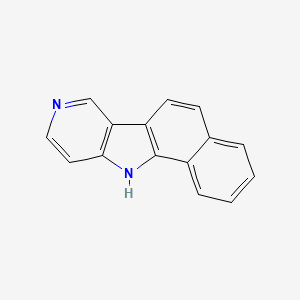
11H-Benzo(g)pyrido(4,3-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Benzo(g)pyrido(4,3-b)indole is a heterocyclic compound with the molecular formula C15H10N2 It is part of the indole family, which is known for its significant role in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(g)pyrido(4,3-b)indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid catalyst . Another approach involves the use of p-toluenesulfonic acid in toluene, which yields various indole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 11H-Benzo(g)pyrido(4,3-b)indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indole ring system.
Applications De Recherche Scientifique
11H-Benzo(g)pyrido(4,3-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11H-Benzo(g)pyrido(4,3-b)indole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown high antiproliferative activity and c-Met inhibitory potency, which are important in cancer treatment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
7H-Benzo(e)pyrido(4,3-b)indole: This compound is similar in structure but has different biological activities.
Indolo(2,3-b)quinoxalines: These compounds share a similar indole ring system and have applications in medicinal chemistry.
Uniqueness: 11H-Benzo(g)pyrido(4,3-b)indole is unique due to its specific ring fusion and the resulting chemical properties. Its derivatives have shown distinct biological activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
318-03-6 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H |
Clé InChI |
GTMHTKAISFBPHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
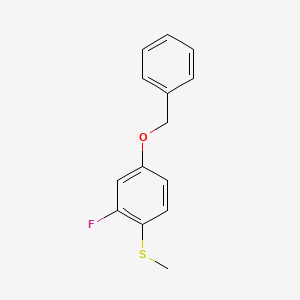
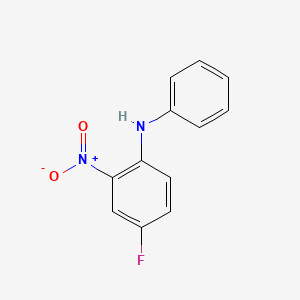
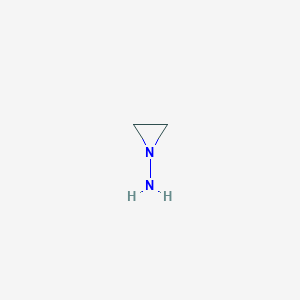
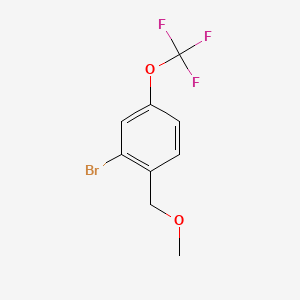
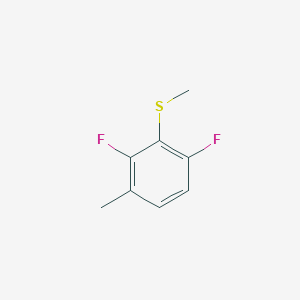
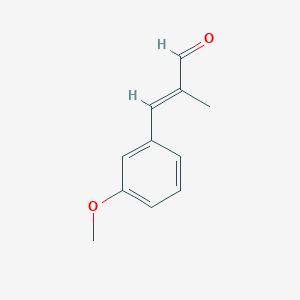


![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
